An In-depth Technical Guide to the Synthesis of 4-Bromoveratrole from Veratrole
An In-depth Technical Guide to the Synthesis of 4-Bromoveratrole from Veratrole
Executive Summary: 4-Bromoveratrole (1-bromo-3,4-dimethoxybenzene) is a pivotal chemical intermediate in the pharmaceutical and fine chemical industries.[1][2] Its structure, featuring a brominated veratrole moiety, makes it a valuable precursor for synthesizing complex organic molecules, most notably isoquinoline (B145761) alkaloids, which exhibit a wide range of biological activities including analgesic, antimicrobial, and anticancer properties.[1] This guide provides a comprehensive overview of the primary synthesis routes for 4-bromoveratrole starting from veratrole (1,2-dimethoxybenzene), focusing on the underlying chemical principles, detailed experimental protocols, and quantitative data. The synthesis primarily relies on the electrophilic aromatic substitution, a cornerstone of organic chemistry.[3] This document is intended for researchers, scientists, and professionals in drug development seeking detailed, actionable information on the preparation of this versatile building block.
Introduction
In the complex landscape of pharmaceutical synthesis, the reliability and quality of chemical intermediates are paramount to the successful development of active pharmaceutical ingredients (APIs).[1] 4-Bromoveratrole (CAS No: 2859-78-1, Molecular Formula: C₈H₉BrO₂, Molecular Weight: 217.06 g/mol ) is a key building block recognized for its utility in constructing complex molecular scaffolds.[2][4] The presence of methoxy (B1213986) groups and a bromine atom provides multiple reactive sites for further chemical transformations, such as cross-coupling reactions.[2] This guide details the efficient synthesis of 4-bromoveratrole from the readily available starting material, veratrole.
Chemical Principle: Electrophilic Aromatic Substitution
The synthesis of 4-bromoveratrole from veratrole is a classic example of an electrophilic aromatic substitution (EAS) reaction. The two methoxy (-OCH₃) groups on the veratrole ring are strong activating groups, meaning they donate electron density to the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles.[5]
These groups are also ortho, para-directors, guiding the incoming electrophile (in this case, Br⁺) to the positions ortho or para to themselves. In veratrole, positions 3 and 6 are ortho to a methoxy group, while positions 4 and 5 are para to one and ortho to the other. Due to steric hindrance from the adjacent methoxy groups, substitution at positions 3 and 6 is less favored.[6] Consequently, the electrophilic attack preferentially occurs at positions 4 and 5, which are electronically activated and more sterically accessible, leading to the desired 4-bromoveratrole product. While dibromination to 4,5-dibromoveratrole can occur, the reaction conditions can be controlled to favor monosubstitution.[5][7]
Synthesis Methodologies
Several methods have been established for the bromination of veratrole. The most common approaches utilize an in-situ generation of the bromine electrophile in a suitable solvent, often acetic acid.
Method A: Bromination with Ammonium (B1175870) Bromide and Hydrogen Peroxide
This method is an efficient and high-yielding procedure that uses ammonium bromide as the bromine source and hydrogen peroxide as the oxidant to generate the electrophilic bromine species in situ.[8][9]
Method B: Bromination with Potassium Bromate (B103136) and Hydrobromic Acid
This process generates molecular bromine (Br₂) from the redox reaction between potassium bromate (KBrO₃) and hydrobromic acid (HBr).[5][10] While this reaction can lead to the formation of 4,5-dibromoveratrole as the main product, 4-bromoveratrole is a major component of the reaction mixture and can be isolated from the mother liquor after the primary product is crystallized.[10]
Data Presentation
The quantitative parameters for the two primary synthesis methods are summarized below for easy comparison.
Table 1: Reagents and Conditions for Synthesis Method A
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | Veratrole (1,2-dimethoxybenzene) | [8][9] |
| Amount of Veratrole | 142 g (1.03 mol) | [8][9] |
| Bromine Source | Ammonium Bromide (NH₄Br) | [8][9] |
| Amount of NH₄Br | 110 g (1.12 mol) | [8][9] |
| Oxidant | 30% Hydrogen Peroxide (H₂O₂) | [8][9] |
| Amount of H₂O₂ | 180 mL (1.76 mol) | [8][9] |
| Solvent | Acetic Acid | [8][9] |
| Volume of Solvent | 1.6 L | [8][9] |
| Reaction Time | 20 hours | [8][9] |
| Temperature | Room Temperature | [8][9] |
Table 2: Reagents and Conditions for Synthesis Method B
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | Veratrole (1,2-dimethoxybenzene) | [10] |
| Amount of Veratrole | 4.15 g (30.0 mmol) | [10] |
| Bromine Source | 48% Hydrobromic Acid (HBr) | [10] |
| Amount of HBr | 12 mL (105 mmol) | [10] |
| Oxidant | Potassium Bromate (KBrO₃) | [10] |
| Amount of KBrO₃ | 3.34 g (20 mmol) | [10] |
| Solvent | Acetic Acid | [10] |
| Volume of Solvent | 40 mL | [10] |
| Reaction Time | 30 minutes (after addition) | [10] |
| Temperature | Room Temperature (exothermic to ~45°C) | [10] |
| Product | 4-Bromoveratrole is a major side product |[10] |
Experimental Protocols
Detailed Protocol for Method A (NH₄Br / H₂O₂)
This protocol is adapted from the procedure described by ChemicalBook.[8][9]
-
Reaction Setup: To a 3.0 L reactor, add veratrole (142 g, 1.03 mol) and ammonium bromide (110 g, 1.12 mol). Add 1.6 L of acetic acid to dissolve the solids.
-
Reagent Addition: While stirring the mixture at room temperature, slowly add 30% aqueous hydrogen peroxide solution (180 mL, 1.76 mol) dropwise.
-
Reaction: Continue to stir the reaction system at room temperature for 20 hours.
-
Work-up: After 20 hours, quench the reaction by carefully adding a saturated sodium bicarbonate solution. Extract the aqueous mixture with dichloromethane (B109758) (3 x 200 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 200 mL) and saturated brine solution (200 mL).
-
Isolation: Dry the organic phase over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude yellow product by vacuum distillation, collecting the fraction at 128-133 °C / 10 mbar to yield pure 4-bromo-1,2-dimethoxybenzene (202.7 g, 91% yield).[8]
Detailed Protocol for Method B (KBrO₃ / HBr)
This protocol, which yields 4-bromoveratrole as an isolable byproduct, is based on a procedure for preparing 4,5-dibromoveratrole.[10]
-
Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar and thermometer, dissolve veratrole (4.15 g, 30.0 mmol) in 40 mL of concentrated acetic acid.
-
Reagent Addition: Add potassium bromate (3.34 g, 20 mmol) to the solution. Slowly add 48% hydrobromic acid (12 mL, 105 mmol) dropwise while stirring at room temperature. An exotherm to approximately 45°C may be observed as the potassium bromate dissolves.
-
Reaction: Stir the mixture for an additional 30 minutes at room temperature after the addition is complete.
-
Work-up: Pour the reaction solution into 100 mL of ice water and stir for 15 minutes to precipitate the product. Collect the precipitate by suction filtration.
-
Washing: Wash the collected solid first with 20 mL of a 0.2 M sodium disulfite solution and then with 20 mL of water. The solid is primarily 4,5-dibromoveratrole.
-
Isolation of 4-Bromoveratrole: The aqueous filtrate and the mother liquor from recrystallization of the solid contain the 4-bromoveratrole side product.[10] To isolate it, the solvent can be evaporated from the mother liquor. Further purification of the residue would be required.
Mandatory Visualizations
General Mechanism of Electrophilic Bromination
Caption: Electrophilic aromatic substitution mechanism for the bromination of veratrole.
Experimental Workflow for Synthesis Method A
Caption: Step-by-step workflow for the synthesis of 4-bromoveratrole via Method A.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 4. Synthesis routes of 4-Bromoveratrole [benchchem.com]
- 5. Solved EXPERIMENT : BROMINATION OF AROMATIC COMPOUNDS : | Chegg.com [chegg.com]
- 6. reddit.com [reddit.com]
- 7. Solved Why the bromination of veratrole | Chegg.com [chegg.com]
- 8. 4-Bromoveratrole | 2859-78-1 [chemicalbook.com]
- 9. 4-Bromoveratrole CAS#: 2859-78-1 [m.chemicalbook.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
